molecular formula C23H32O5 B14748029 Corotoxigenin CAS No. 468-20-2

Corotoxigenin

Cat. No.: B14748029
CAS No.: 468-20-2
M. Wt: 388.5 g/mol
InChI Key: JNTNUSUPTSNMNJ-AULARHRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corotoxigenin is a cardenolide, a type of steroid glycoside, primarily found in plants such as Asclepias subulata. It is known for its ability to inhibit the Na+/K±ATPase activity, which is crucial for maintaining cell ion homeostasis .

Preparation Methods

Chemical Reactions Analysis

Corotoxigenin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Corotoxigenin exerts its effects by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion balance within cells, leading to various physiological effects. The molecular targets involved in this mechanism include amino acid residues such as Thr 797 and Gln 111, which are essential for the interaction with the Na+/K±ATPase .

Comparison with Similar Compounds

Corotoxigenin is similar to other cardenolides such as calotropin and digitoxin. it is unique in its specific interactions with the Na+/K±ATPase enzyme and its distinct inhibitory effects. Other similar compounds include glucothis compound and desglucouzarin .

Properties

CAS No.

468-20-2

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,13,15-19,25,27H,2-9,11-12H2,1H3/t15-,16-,17+,18-,19+,21+,22+,23-/m0/s1

InChI Key

JNTNUSUPTSNMNJ-AULARHRYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.